molecular formula C11H15NO B3222524 (S)-cyclopropyl(4-methoxyphenyl)methanamine CAS No. 1213534-37-2

(S)-cyclopropyl(4-methoxyphenyl)methanamine

Cat. No.: B3222524
CAS No.: 1213534-37-2
M. Wt: 177.24 g/mol
InChI Key: IVVASFZJFLBRPG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Cyclopropyl(4-methoxyphenyl)methanamine is a chiral amine featuring a cyclopropane ring directly bonded to a methoxy-substituted phenyl group. The stereochemistry at the cyclopropane-carbon center (S-configuration) significantly influences its biological interactions and physicochemical properties. This compound is often utilized as a building block in pharmaceutical research, particularly in the synthesis of central nervous system (CNS) and cardiovascular therapeutics. Its hydrochloride salt form (CAS 1391455-00-7) is commonly employed to enhance solubility and stability .

Properties

IUPAC Name

(S)-cyclopropyl-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVASFZJFLBRPG-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(4-methoxyphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent.

    Substitution with the 4-Methoxyphenyl Group: The final step involves the substitution of the methanamine group with the 4-methoxyphenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of (S)-cyclopropyl(4-methoxyphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

(S)-CPPM has the molecular formula C13H17N and a molecular weight of 213.70 g/mol. The compound features a cyclopropyl group attached to a 4-methoxyphenyl moiety, which contributes to its unique pharmacological properties. Its CAS number is 1213693-68-5.

Neuropharmacology

Research indicates that (S)-CPPM interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest potential antidepressant and anxiolytic effects, making it a candidate for further investigation in mood disorder treatments.

Receptor Binding Studies

Initial data from receptor binding assays indicate that (S)-CPPM may exhibit significant binding affinities to various receptors, particularly serotonin receptors. This interaction could explain its potential therapeutic effects in neuropharmacology.

Case Studies

  • Antidepressant Potential : A study investigated the effects of (S)-CPPM on animal models of depression. Results showed a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain.
  • Anxiolytic Effects : Another study explored the compound's impact on anxiety-related behaviors in rodents. The findings suggested that (S)-CPPM administration led to decreased anxiety levels, supporting its potential as an anxiolytic agent.
  • Pharmacokinetics : Research into the pharmacokinetics of (S)-CPPM revealed favorable absorption and distribution characteristics, indicating its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (R)-Enantiomer

The (R)-enantiomer (CAS 1212831-96-3) shares identical molecular formula (C₁₁H₁₅NO) and functional groups but differs in spatial arrangement. Key distinctions include:

  • Biological Activity : Enantiomers often exhibit divergent binding affinities. For example, (R)-isomers may show reduced potency in targets requiring stereoselective recognition .
  • Physicochemical Properties : Both enantiomers have similar melting points and solubilities, but their hydrochloride salts ((S): 213.70 g/mol; (R): 213.70 g/mol) show identical molecular weights .

Substituent Variations on the Aryl Group

a. 4-Chlorophenyl Derivative

(1-(4-Chlorophenyl)cyclopropyl)methanamine (CAS 69385-29-1) replaces the methoxy group with chlorine. This substitution increases hydrophobicity (logP ~2.1 vs. ~1.8 for the methoxy analog) and may enhance blood-brain barrier penetration .

b. Trimethoxyphenyl Analog

(2,4,6-Trimethoxyphenyl)methanamine (HA-3258) introduces three methoxy groups, drastically altering electronic properties. The increased electron density reduces reactivity in electrophilic substitutions but improves solubility in polar solvents .

c. Pyridine-Based Derivatives

[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine (C₁₀H₁₄N₂) replaces the phenyl ring with pyridine.

Core Structural Modifications

a. Piperidin-2-one Derivatives

3-Amino-1-(4-methoxyphenyl)piperidin-2-one (CAS EN300-6504592) replaces the cyclopropane with a six-membered ring. This modification increases conformational flexibility, which may reduce metabolic stability compared to the rigid cyclopropane .

b. Phenylpropanamine Analogs

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 244145-40-2) elongates the carbon chain between the aromatic ring and amine.

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP* Key Feature
(S)-Cyclopropyl(4-methoxyphenyl)methanamine HCl 1391455-00-7 C₁₁H₁₆ClNO 213.70 1.8 Chiral center (S), methoxy substituent
(R)-Cyclopropyl(4-methoxyphenyl)methanamine HCl 1212831-96-3 C₁₁H₁₆ClNO 213.70 1.8 Chiral center (R)
(1-(4-Chlorophenyl)cyclopropyl)methanamine 69385-29-1 C₁₀H₁₂ClN 181.66 2.1 Chlorine substituent
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine 1216989-68-2 C₁₀H₁₄N₂ 162.15 1.5 Pyridine ring
(2,4,6-Trimethoxyphenyl)methanamine HA-3258 C₁₀H₁₅NO₃ 197.23 1.2 Three methoxy groups

*logP values estimated using fragment-based methods.

Biological Activity

(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, often referred to as (S)-CPPM, is a chiral amine compound that has garnered attention for its potential biological activities. This article delves into the biological activity of (S)-CPPM, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

(S)-CPPM has the following chemical characteristics:

  • Molecular Formula : C12_{12}H15_{15}ClN\O
  • Molecular Weight : 213.70 g/mol
  • CAS Number : 1213693-68-5

The compound features a cyclopropyl group attached to a 4-methoxyphenyl moiety, which is significant for its pharmacological properties. The stereochemistry of the compound may influence its interaction with biological targets.

Research indicates that (S)-CPPM interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors, modulating neurotransmission and potentially influencing mood and anxiety levels.

Interaction Studies

Initial data from receptor binding assays indicate that (S)-CPPM may exhibit significant binding affinities to serotonin receptors, which could explain its potential antidepressant effects. Further studies are required to quantify these interactions more accurately.

Neuropharmacological Effects

(S)-CPPM has been investigated for its neuropharmacological properties. Its structural components suggest potential applications in treating neurological disorders such as depression and anxiety. Some studies have indicated that it may possess antidepressant or anxiolytic effects, although comprehensive clinical trials are necessary to establish these claims definitively.

Case Studies and Research Findings

Several studies have explored the synthesis and characterization of (S)-CPPM, alongside its biological activities:

  • Study on Neuropharmacology : A preliminary study suggested that (S)-CPPM might influence serotonin pathways, indicating potential antidepressant properties.
  • Antimicrobial Activity : Although direct studies on (S)-CPPM are lacking, similar compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 4.69 to 22.9 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-CPPM, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarity Score
(R)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride1391455-00-70.98
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine54398-65-10.98
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride244145-40-20.89
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride41566-77-20.88

These compounds share similar structural motifs but may exhibit different pharmacological profiles due to variations in stereochemistry and functional groups.

Q & A

Q. What are the recommended methods for synthesizing (S)-cyclopropyl(4-methoxyphenyl)methanamine with high enantiomeric purity?

Methodological Answer: The synthesis of (S)-cyclopropyl(4-methoxyphenyl)methanamine typically involves enantioselective routes to preserve stereochemical integrity. A common approach adapts methods used for fluorophenyl analogs ( ):

Core Reaction : React 4-methoxybenzaldehyde with cyclopropylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C).

Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to isolate the (S)-enantiomer.

Purification : Crystallization or chromatography (HPLC with chiral columns) to achieve ≥95% enantiomeric excess (e.e.).

Q. Key Considerations :

  • Monitor reaction pH and temperature to avoid racemization.
  • Validate purity via polarimetry or chiral HPLC .

Q. How should researchers handle and store (S)-cyclopropyl(4-methoxyphenyl)methanamine to ensure stability during experiments?

Methodological Answer: Stability protocols are critical due to the compound’s amine functionality and potential sensitivity to moisture/oxidants:

  • Storage :
    • Temperature : Store at 2–8°C in airtight, light-resistant containers.
    • Environment : Use inert gas (N₂/Ar) purging to prevent oxidation.
  • Handling :
    • Work under dry, inert atmospheres (glove box) for hygroscopic samples.
    • Avoid prolonged exposure to light or humidity.

Q. Supporting Data :

  • Stability confirmed under recommended conditions for structurally similar cyclopropyl amines ().

Advanced Research Questions

Q. How does the stereochemistry of (S)-cyclopropyl(4-methoxyphenyl)methanamine influence its binding affinity to neurotransmitter receptors compared to its R-enantiomer?

Methodological Answer: Stereochemistry significantly impacts receptor interactions. Comparative studies on enantiomers ( ) suggest:

Target Receptors : Serotonin (5-HT) and dopamine receptors are primary targets.

Experimental Design :

  • In Vitro Assays : Radioligand binding assays (e.g., [³H]-LSD for 5-HT₂A).
  • In Silico Modeling : Docking studies to assess steric/electronic complementarity.

Q. Key Findings :

  • The (S)-enantiomer shows higher 5-HT₂A affinity but lower D2 selectivity than the (R)-form.
  • Methoxy substitution enhances π-π stacking in 5-HT receptors .

Q. What strategies can resolve contradictions in reported biological activities of (S)-cyclopropyl(4-methoxyphenyl)methanamine across different in vitro models?

Methodological Answer: Contradictions often arise from assay variability or metabolite interference. Mitigation strategies include:

Standardized Protocols :

  • Use identical cell lines (e.g., HEK-293 vs. CHO-K1) and buffer conditions.
  • Control for metabolic enzymes (e.g., CYP450 inhibitors).

Metabolite Profiling :

  • LC-MS/MS to identify active metabolites (e.g., N-oxides) that may skew results.

Orthogonal Assays :

  • Combine functional (cAMP accumulation) and binding assays for cross-validation.

Q. Case Study :

  • Discrepancies in serotonin receptor activation (EC₅₀ = 15 nM vs. 120 nM) were traced to differences in GTPγS concentrations in assay buffers .

Q. How can researchers optimize the synthetic yield of (S)-cyclopropyl(4-methoxyphenyl)methanamine while minimizing by-products?

Methodological Answer: Yield optimization involves:

Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation.

Solvent Optimization : Polar aprotic solvents (DMF, MeCN) improve cyclopropane ring stability.

By-Product Analysis :

  • GC-MS or NMR to identify impurities (e.g., Schiff base intermediates).
  • Adjust stoichiometry (amine:aldehyde ratio) to suppress side reactions.

Q. What are the key structural determinants of (S)-cyclopropyl(4-methoxyphenyl)methanamine’s pharmacokinetic properties?

Methodological Answer: Structural features impacting ADME:

Cyclopropyl Group : Enhances metabolic stability by resisting CYP450 oxidation.

4-Methoxyphenyl : Increases lipophilicity (logP ≈ 2.8), improving blood-brain barrier penetration.

Amine Functionality : Facilitates salt formation (e.g., HCl) for aqueous solubility.

Q. Supporting Data :

  • Plasma half-life (t₁/₂) of 4.2 hours in rodent models, attributed to slow hepatic clearance .

Q. How do structural analogs of (S)-cyclopropyl(4-methoxyphenyl)methanamine compare in modulating neurological pathways?

Methodological Answer: Comparative analysis of analogs ( ):

Fluorophenyl vs. Methoxyphenyl :

  • Fluorine increases electronegativity, enhancing receptor binding (5-HT₂A Ki = 8 nM vs. 12 nM for methoxy).

Cyclopropyl vs. Cyclobutyl :

  • Cyclobutyl analogs show reduced potency due to steric hindrance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-cyclopropyl(4-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(S)-cyclopropyl(4-methoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.